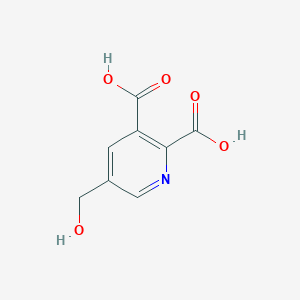
5-(Hydroxymethyl)pyridine-2,3-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Hydroxymethyl)pyridine-2,3-dicarboxylic acid is an organic compound with the molecular formula C8H7NO5 It is a derivative of pyridine, a basic heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)pyridine-2,3-dicarboxylic acid typically involves the oxidation of pyridine derivatives. One common method is the oxidation of 5-methylpyridine-2,3-dicarboxylic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide . The reaction is usually carried out under acidic conditions to facilitate the oxidation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .
化学反应分析
Types of Reactions
5-(Hydroxymethyl)pyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be further oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and ozone are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of pyridine-2,3,5-tricarboxylic acid.
Reduction: Formation of 5-(hydroxymethyl)pyridine-2,3-dicarboxylic alcohol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
5-(Hydroxymethyl)pyridine-2,3-dicarboxylic acid has several scientific research applications:
作用机制
The mechanism of action of 5-(Hydroxymethyl)pyridine-2,3-dicarboxylic acid involves its interaction with specific molecular targets. For example, it can act as a competitive inhibitor of certain enzymes, thereby modulating their activity. The compound’s hydroxymethyl group allows it to form hydrogen bonds with active sites of enzymes, leading to inhibition . Additionally, its carboxylic acid groups can participate in coordination with metal ions, forming stable complexes .
相似化合物的比较
Similar Compounds
- Quinolinic acid (2,3-pyridinedicarboxylic acid)
- Lutidinic acid (2,4-pyridinedicarboxylic acid)
- Isocinchomeronic acid (2,5-pyridinedicarboxylic acid)
- Dipicolinic acid (2,6-pyridinedicarboxylic acid)
- Cinchomeronic acid (3,4-pyridinedicarboxylic acid)
- Dinicotinic acid (3,5-pyridinedicarboxylic acid)
Uniqueness
5-(Hydroxymethyl)pyridine-2,3-dicarboxylic acid is unique due to its hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with enzymes and metal ions, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C8H7NO5 |
|---|---|
分子量 |
197.14 g/mol |
IUPAC 名称 |
5-(hydroxymethyl)pyridine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C8H7NO5/c10-3-4-1-5(7(11)12)6(8(13)14)9-2-4/h1-2,10H,3H2,(H,11,12)(H,13,14) |
InChI 键 |
FEBJGLCBPKNTSR-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1C(=O)O)C(=O)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




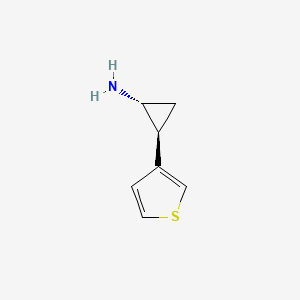
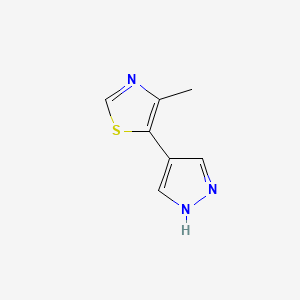
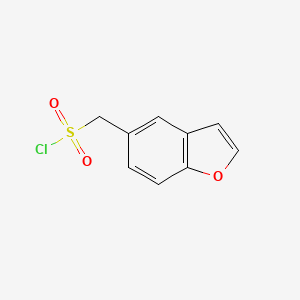
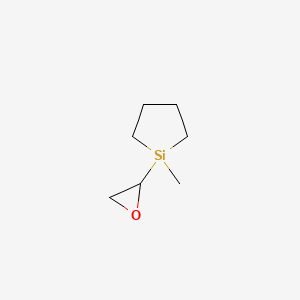
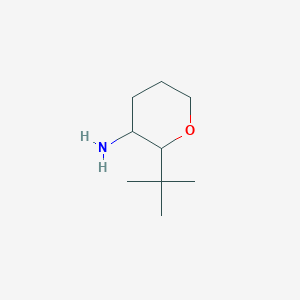
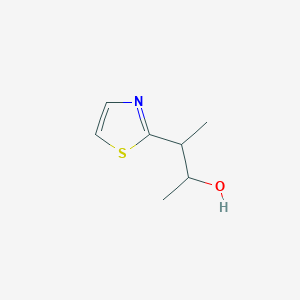
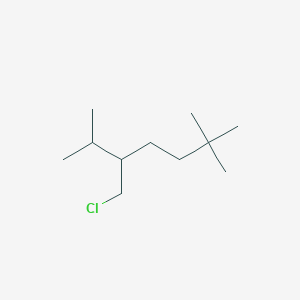
![6-Chloro-4-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B13558775.png)
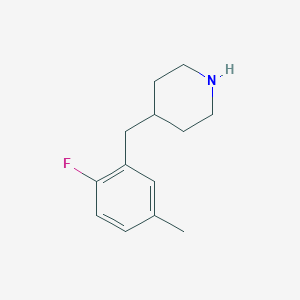
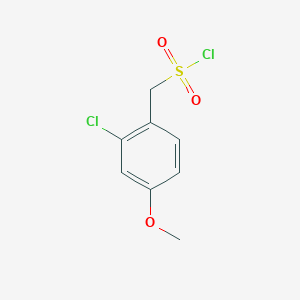
![2-(3-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-aminedihydrochloride](/img/structure/B13558783.png)
![1-[(2S)-2-hydroxy-3-(naphthalen-2-yloxy)propyl]-4-(quinolin-3-yl)piperidin-4-ol](/img/structure/B13558790.png)
